molecular formula C9H10N4O B7869560 3-azido-N-phenylpropanamide

3-azido-N-phenylpropanamide

Cat. No.: B7869560
M. Wt: 190.20 g/mol
InChI Key: MWAQHLMMANHLBR-UHFFFAOYSA-N
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Description

3-azido-N-phenylpropanamide is an organic compound with a molecular formula of C9H10N4O It is characterized by the presence of an azido group (-N3) attached to a propionamide backbone, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-N-phenylpropanamide typically involves the reaction of N-phenylpropionamide with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azido compound. The reaction can be represented as follows:

N-Phenylpropionamide+NaN3This compound+NaCl\text{N-Phenylpropionamide} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} N-Phenylpropionamide+NaN3​→this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-azido-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Various nucleophiles such as amines or thiols.

    Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO4).

Major Products Formed

    Reduction: N-Phenyl-3-aminopropionamide.

    Substitution: Various substituted propionamides depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

3-azido-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-azido-N-phenylpropanamide involves its ability to undergo chemical transformations that lead to the formation of biologically active compounds. For example, the cycloaddition reaction with alkynes to form triazoles can result in compounds that interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpropionamide: Lacks the azido group and thus has different reactivity and applications.

    N-Phenyl-3-aminopropionamide: The reduced form of 3-azido-N-phenylpropanamide, with an amine group instead of an azido group.

    1,2,3-Triazoles: Compounds formed from the cycloaddition of azides with alkynes, which have significant biological and industrial applications.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

3-azido-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAQHLMMANHLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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